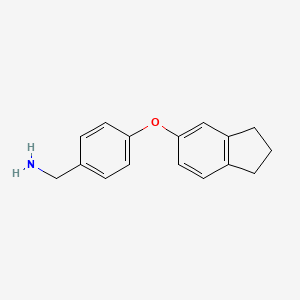

4-(Indan-5-yloxy)benzylamine

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

[4-(2,3-dihydro-1H-inden-5-yloxy)phenyl]methanamine |

InChI |

InChI=1S/C16H17NO/c17-11-12-4-7-15(8-5-12)18-16-9-6-13-2-1-3-14(13)10-16/h4-10H,1-3,11,17H2 |

InChI Key |

IWDYWABTDVMASC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine typically involves the following steps:

Formation of the Indan Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the necessary functional groups.

Ether Formation: The indanone derivative is then reacted with a phenol derivative under basic conditions to form the ether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The phenyl ring and the indan moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

(4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or improved mechanical strength.

Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)oxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzylamine derivatives share structural or functional similarities with 4-(Indan-5-yloxy)benzylamine, enabling comparative analysis of their synthetic routes, physicochemical properties, and biological activities:

4-(4-Methylphenoxy)benzylamine

- Structure: Substituted with a 4-methylphenoxy group at the para position.

- This may impact membrane permeability or target engagement.

4-[2-(Dimethylamino)ethoxy]benzylamine

- Structure: Contains a dimethylaminoethoxy side chain at the para position.

- Applications: The dimethylamino group introduces basicity, which may enhance solubility in acidic environments or facilitate ionic interactions with biological targets. This compound is available at 97% purity from suppliers like AOKBio and AIFChem .

4-(4-Nitrobenzyloxy)-benzylamine

- Structure : Features a nitrobenzyloxy substituent.

- Properties: The nitro group confers strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation but reduce metabolic stability in vivo. No direct biological data are provided in the evidence .

- Comparison : The nitro group contrasts with the electron-donating indan-5-yloxy group, suggesting divergent electronic profiles that could influence reactivity or target binding.

Benzylamine-Sulfonamide Derivatives (e.g., Compounds 4a–4u)

- Structure : Benzylamine core modified with sulfonamide groups.

- Synthetic Route : Prepared via Schiff base formation, reduction, acetylation, and substitution reactions .

- Biological Relevance : These derivatives exhibit enzyme inhibitory activity, with structural variations (e.g., heterocyclic thiol substitutions) modulating potency. The indan-5-yloxy group in 4-(Indan-5-yloxy)benzylamine may similarly enhance target affinity through hydrophobic interactions.

Key Research Findings and Trends

- Synthetic Flexibility : Benzylamine derivatives are synthesized via diverse routes, including nucleophilic substitution (e.g., reaction with sulfonyl chlorides ), Schiff base formation , and carbamate protection strategies . The indan-5-yloxy group may require specialized reagents or conditions due to its fused ring system.

- Biological Activity: Benzylamines with electron-rich substituents (e.g., methoxy or indan-5-yloxy groups) often demonstrate improved binding to aromatic-rich targets (e.g., kinase inhibitors or antimicrobial agents) . Polar substituents (e.g., dimethylaminoethoxy) enhance solubility but may reduce blood-brain barrier penetration .

- Metabolic Stability : Carbamate protection strategies, as seen in CO2 reactions with benzylamine , suggest that the indan-5-yloxy group could be engineered for reversible protection, improving pharmacokinetics.

Data Table: Comparative Overview of Benzylamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.